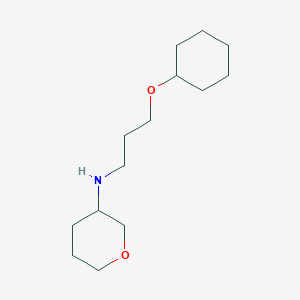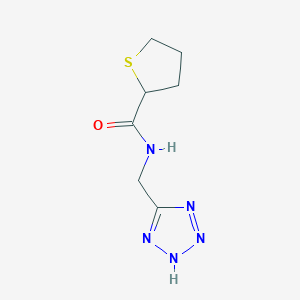
N-(3-cyclohexyloxypropyl)oxan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyclohexyloxypropyl)oxan-3-amine, also known as CHPO, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various research fields. CHPO is a cyclic amine that contains a cyclohexyl group and a propoxy group attached to an oxan ring. In
Scientific Research Applications
N-(3-cyclohexyloxypropyl)oxan-3-amine has shown potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(3-cyclohexyloxypropyl)oxan-3-amine has been used as a tool to study the role of sigma-1 receptors in the brain. Sigma-1 receptors are involved in various cellular processes, including calcium signaling, protein folding, and neuroprotection. N-(3-cyclohexyloxypropyl)oxan-3-amine has been shown to bind to sigma-1 receptors with high affinity, making it a useful tool for studying their function.
In pharmacology, N-(3-cyclohexyloxypropyl)oxan-3-amine has been investigated as a potential drug candidate for the treatment of various diseases. For example, N-(3-cyclohexyloxypropyl)oxan-3-amine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. N-(3-cyclohexyloxypropyl)oxan-3-amine has also been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The mechanism of action of N-(3-cyclohexyloxypropyl)oxan-3-amine is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in various tissues throughout the body, including the brain, heart, and immune system. They are involved in regulating various cellular processes, including calcium signaling, protein folding, and neuroprotection. N-(3-cyclohexyloxypropyl)oxan-3-amine has been shown to bind to sigma-1 receptors with high affinity, leading to the modulation of these cellular processes.
Biochemical and Physiological Effects:
N-(3-cyclohexyloxypropyl)oxan-3-amine has been shown to have various biochemical and physiological effects. In animal models, N-(3-cyclohexyloxypropyl)oxan-3-amine has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress. N-(3-cyclohexyloxypropyl)oxan-3-amine has also been shown to have anti-inflammatory effects, as it has been shown to reduce the production of inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-cyclohexyloxypropyl)oxan-3-amine in lab experiments is its high affinity for sigma-1 receptors. This makes it a useful tool for studying the function of these receptors in various tissues. However, one limitation of using N-(3-cyclohexyloxypropyl)oxan-3-amine is its relatively low yield during synthesis, which can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for research on N-(3-cyclohexyloxypropyl)oxan-3-amine. One area of interest is the development of N-(3-cyclohexyloxypropyl)oxan-3-amine derivatives with improved pharmacological properties. For example, researchers could investigate the synthesis of N-(3-cyclohexyloxypropyl)oxan-3-amine analogs with higher affinity for sigma-1 receptors or with improved bioavailability. Another area of interest is the investigation of the role of sigma-1 receptors in various diseases, including neurodegenerative diseases and cancer. Finally, researchers could investigate the potential of N-(3-cyclohexyloxypropyl)oxan-3-amine as a therapeutic agent for the treatment of these diseases.
Synthesis Methods
The synthesis of N-(3-cyclohexyloxypropyl)oxan-3-amine involves the reaction of 3-chloropropyl cyclohexyl ether with potassium hydroxide in dimethyl sulfoxide (DMSO) to form the corresponding potassium salt. This salt is then reacted with oxirane to produce N-(3-cyclohexyloxypropyl)oxan-3-amine. The yield of N-(3-cyclohexyloxypropyl)oxan-3-amine is typically around 50-60%, and the compound can be purified using column chromatography.
properties
IUPAC Name |
N-(3-cyclohexyloxypropyl)oxan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-2-7-14(8-3-1)17-11-5-9-15-13-6-4-10-16-12-13/h13-15H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXCHVACWRBWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCNC2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclohexyloxypropyl)oxan-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)



![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)



![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)
![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)


![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)